N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Übersicht

Beschreibung

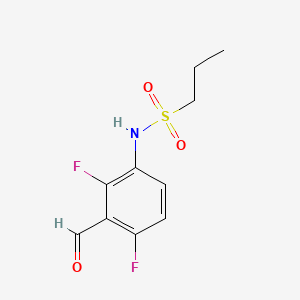

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: is a chemical compound with the molecular formula C10H11F2NO3S and a molecular weight of 263.26 g/mol . This compound is known for its unique structure, which includes a difluorophenyl group, a formyl group, and a sulfonamide group. It is used as an intermediate in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide typically involves the reaction of 2,4-difluoro-3-formylphenylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Aldehyde Group Derivatization

The formyl group (-CHO) undergoes nucleophilic addition and condensation reactions, enabling structural diversification:

Condensation with Azaindoles

Reacting with 5-chloro-7-azaindole forms a ketone-linked derivative, a key intermediate in synthesizing kinase inhibitors like PLX4720 :

Reductive Amination

The aldehyde can react with amines under reductive conditions (e.g., NaBH₃CN) to form secondary amines, though specific data for this compound requires further study.

Sulfonamide Reactivity

The propane-1-sulfonamide group participates in hydrogen bonding and acid-base reactions:

| Property | Value | Relevance |

|---|---|---|

| pKa | 6.55 ± 0.10 | Dictates protonation state in biological systems |

| H-bond capacity | 2 acceptors | Stabilizes kinase-inhibitor complexes |

In kinase inhibition (e.g., B-Raf V600E), the sulfonamide:

-

Adopts deprotonated (pH > 7.7) or protonated (pH < 6.0) states depending on the kinase conformation .

Halogen-Directed Reactions

The 2,4-difluoro substituents influence reactivity:

-

Electrophilic aromatic substitution : Limited due to electron-withdrawing fluorine atoms.

-

Metal-catalyzed coupling : Potential for Suzuki-Miyaura coupling at the 3-position if the formyl group is protected.

Stability and Storage

-

Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .

-

Decomposition : Prolonged exposure to moisture or acids may hydrolyze the sulfonamide group.

Comparative Reactivity with Analogues

| Compound | Key Difference | Reactivity Impact |

|---|---|---|

| N-(4-Chloro-2-fluorophenyl)propane-1-sulfonamide | Chlorine substituent | Alters electronic and steric effects |

| N-(3-Methylphenyl)propane-1-sulfonamide | Methyl vs. fluorine | Reduces electrophilicity |

Wissenschaftliche Forschungsanwendungen

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The sulfonamide group can interact with various biological molecules, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

- N-(2,4-Difluoro-3-methylphenyl)propane-1-sulfonamide

- N-(2,4-Difluoro-3-nitrophenyl)propane-1-sulfonamide

- N-(2,4-Difluoro-3-aminophenyl)propane-1-sulfonamide

Comparison: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds with different substituents (e.g., methyl, nitro, amino) exhibit different reactivity and biological properties. The formyl group allows for specific reactions such as oxidation and reduction, which are not possible with other substituents .

Biologische Aktivität

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Synthesis

The compound is synthesized through a multi-step process, often involving microwave-assisted organic synthesis (MAOS) for efficiency. For instance, the synthesis of similar sulfonamide compounds has demonstrated yields up to 89% under optimized conditions, showcasing the effectiveness of MAOS in producing high-purity products quickly .

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. This compound exhibits significant antimicrobial activity against various pathogens. A study reported that several sulfonamide derivatives demonstrated promising in vitro antimicrobial effects, with some compounds showing lower IC50 values than standard antibiotics like diclofenac .

Anti-inflammatory Properties

Research indicates that this compound also possesses anti-inflammatory activity. In vitro studies have shown that certain sulfonamide derivatives can reduce inflammation markers significantly. For instance, compounds derived from similar structures have been reported to exhibit IC50 values around 110 μg/mL, which is notably effective compared to traditional anti-inflammatory drugs .

Antitumor Effects

Sulfonamides have been explored for their antitumor potential. The compound has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism often involves the modulation of key signaling pathways associated with cancer progression, such as the Raf/MEK/ERK pathway .

Case Studies

- Antimicrobial Evaluation : A series of sulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent .

- Anti-inflammatory Study : In a controlled study involving human cell lines, the compound significantly reduced the production of pro-inflammatory cytokines when treated at specific concentrations. This suggests its applicability in treating inflammatory diseases .

- Cancer Research : In vivo studies using mouse models indicated that the compound could reduce tumor size significantly compared to controls. The treatment led to a marked decrease in cell proliferation markers and an increase in apoptosis rates within tumor tissues .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant reduction in MIC | |

| Anti-inflammatory | Decreased cytokine production | |

| Antitumor | Reduced tumor size in vivo |

Table 2: Synthesis Yields of Related Compounds

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| N-(3,5-Difluoro-4-formylphenyl)propane-1-sulfonamide | MAOS | 89 |

| This compound | Conventional | 51 |

Eigenschaften

IUPAC Name |

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAQKKCELAQLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401219886 | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918523-58-7 | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.